molecular formula C17H26N2O3S B276072 ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B276072
M. Wt: 338.5 g/mol
InChI Key: MIDNVCWFUYTAGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its significant role in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromo-3-oxobutanoate with 2-aminothiophene under basic conditions to form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated derivatives of the piperidine moiety.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminothiophene-3-carboxylate: A simpler thiophene derivative with similar electronic properties but lacking the piperidine moiety.

    3-(Piperidin-1-yl)propanoic acid: Contains the piperidine moiety but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.

Uniqueness

ETHYL 5-ETHYL-2-[3-(PIPERIDIN-1-YL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to the combination of the thiophene ring and the piperidine moiety, which imparts distinct electronic and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

ethyl 5-ethyl-2-(3-piperidin-1-ylpropanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C17H26N2O3S/c1-3-13-12-14(17(21)22-4-2)16(23-13)18-15(20)8-11-19-9-6-5-7-10-19/h12H,3-11H2,1-2H3,(H,18,20)

InChI Key

MIDNVCWFUYTAGG-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCN2CCCCC2)C(=O)OCC

Origin of Product

United States

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